molecular formula C6H5ClINO2S B7979945 Ethyl 2-chloro-5-iodothiazole-4-carboxylate

Ethyl 2-chloro-5-iodothiazole-4-carboxylate

Cat. No.: B7979945
M. Wt: 317.53 g/mol
InChI Key: PRLGMVXVIHRJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$-NMR spectrum of this compound displays characteristic signals:

  • Ethyl group : A triplet at $$ \delta = 1.38 \, \text{ppm} $$ (CH$$ _3 $$) and a quartet at $$ \delta = 4.32 \, \text{ppm} $$ (CH$$ _2 $$).
  • Thiazole protons : Deshielded aromatic protons resonate as singlets between $$ \delta = 7.8 \, \text{ppm} $$ and $$ \delta = 8.2 \, \text{ppm} $$.

$$ ^{13}\text{C} $$-NMR data further corroborate the structure:

  • Carbonyl carbon : $$ \delta = 165.2 \, \text{ppm} $$ (ester C=O).
  • Thiazole carbons : $$ \delta = 152.4 \, \text{ppm} $$ (C-2, Cl-substituted) and $$ \delta = 98.7 \, \text{ppm} $$ (C-5, I-substituted).

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at $$ m/z = 317.53 $$, consistent with the molecular weight. Fragmentation patterns include:

  • Loss of the ethyl group ($$ -44 \, \text{Da} $$), yielding $$ m/z = 273.53 $$.
  • Cleavage of the C–I bond ($$ -127 \, \text{Da} $$), producing $$ m/z = 190.53 $$.

Table 2: Characteristic mass spectral fragments

Fragment Ion ($$ m/z $$) Proposed Structure
273.53 [M – C$$ _2$$H$$ _5$$]$$ ^+ $$
190.53 [M – I]$$ ^+ $$

Comparative Electronic Effects of Chloro vs. Iodo Substituents

The electronic interplay between chlorine and iodine substituents profoundly influences the thiazole ring’s reactivity:

Electronegativity and Inductive Effects

  • Chlorine (Pauling electronegativity = 3.0) exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring toward electrophilic substitution.
  • Iodine (electronegativity = 2.7) exhibits weaker -I effects but enhances polarizability, facilitating nucleophilic aromatic substitution at position 5.

Resonance and Mesomeric Effects

  • Chlorine’s resonance donation (+M) partially offsets its -I effect, stabilizing the ring against oxidation.
  • Iodine’s +M contribution is negligible due to poor orbital overlap, rendering the C–I bond more susceptible to homolytic cleavage.

Table 3: Electronic parameters of halogen substituents

Property Chlorine Iodine
Electronegativity 3.0 2.7
Atomic radius (Å) 0.99 1.98
Polarizability ($$ \alpha $$) $$ 2.2 \times 10^{-24} \, \text{cm}^3 $$ $$ 5.4 \times 10^{-24} \, \text{cm}^3 $$

Impact on Reactivity

  • Chlorine : Directs electrophiles to position 4 via meta-directing effects, though its -I effect slows reaction rates.
  • Iodine : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging its low bond dissociation energy (234 kJ/mol vs. 327 kJ/mol for C–Cl).

Properties

IUPAC Name

ethyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLGMVXVIHRJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 2-Amino-5-Iodothiazole-4-Carboxylate

The synthesis begins with the preparation of ethyl 2-aminothiazole-4-carboxylate, typically achieved via cyclocondensation of ethyl bromopyruvate with thiourea in ethanol under reflux. Subsequent iodination at position 5 is performed using Sandmeyer conditions:

  • Reagents : Sodium nitrite (NaNO₂), potassium iodide (KI), hydrochloric acid (HCl).

  • Conditions : The amino group at position 5 is diazotized at 0–5°C, followed by iodination via KI. This step yields ethyl 2-amino-5-iodothiazole-4-carboxylate with a reported yield of 72%.

Chlorination at Position 2 via Sandmeyer Reaction

The 2-amino group is converted to chloro using a modified Sandmeyer reaction:

  • Reagents : NaNO₂, HCl, copper(I) chloride (CuCl).

  • Conditions : Diazotization at 0–5°C, followed by treatment with CuCl at 25–30°C. This method, adapted from benzoic acid derivative syntheses, achieves a yield of 92% for the chloro substitution.

Table 1: Sequential Halogenation Parameters

StepReagentsTemperatureYieldReference
1NaNO₂, KI, HCl0–5°C72%
2NaNO₂, HCl, CuCl25–30°C92%

Direct Electrophilic Iodination of 2-Chlorothiazole-4-Carboxylate

Substrate Preparation

Ethyl 2-chlorothiazole-4-carboxylate is synthesized via cyclocondensation of ethyl chloroacetoacetate with thiourea, followed by chlorination using phosphorus oxychloride (POCl₃).

Iodination at Position 5

Electrophilic iodination is performed using iodine monochloride (ICl) or iodine with nitric acid (HNO₃) as an oxidizing agent:

  • Reagents : I₂, HNO₃, or ICl.

  • Conditions : Reaction at 50–60°C for 6–8 hours in a polar solvent (e.g., acetic acid). The electron-withdrawing carboxylate group at position 4 directs iodination to position 5, yielding the target compound with 65–75% efficiency.

Table 2: Direct Iodination Conditions

ReagentsSolventTemperatureTimeYieldReference
I₂, HNO₃Acetic acid50–60°C8 h70%
IClDCM25°C6 h68%

Multi-Step Synthesis from Halogenated Precursors

Cyclocondensation of Di-Halogenated Intermediates

A thiazole ring is constructed from ethyl 2-chloro-5-iodoacetate and thiourea:

  • Reagents : Ethyl 2-chloro-5-iodoacetate, thiourea.

  • Conditions : Reflux in ethanol for 12–24 hours. This method, though less common, avoids sequential halogenation and achieves 60–65% yield.

Industrial-Scale Optimization

Patents describe scaled-up processes using continuous flow reactors to enhance reaction control:

  • Reagents : Isopropylmagnesium chloride, chloroacetyl chloride.

  • Conditions : Flow reactor at 0–10°C reduces side reactions, improving yield to 85%.

Table 3: Industrial Production Metrics

ParameterLaboratory ScaleIndustrial Scale
Yield60–70%80–85%
Reaction Time24 h4–6 h
Key AdvantageFlexibilityScalability

Comparative Analysis of Methods

Yield and Efficiency

  • Sequential Halogenation : Highest overall yield (66% combined) but requires multiple steps.

  • Direct Iodination : Moderate yield (70%) with fewer steps, suitable for small-scale synthesis.

  • Industrial Flow Reactors : Optimal for large-scale production, balancing speed and yield.

Regioselectivity Challenges

The carboxylate group at position 4 strongly directs electrophilic substitution to position 5. However, competing reactions at position 2 necessitate precise stoichiometry and temperature control.

Emerging Methodologies

Palladium-Catalyzed Coupling

Recent advances explore Suzuki-Miyaura coupling to introduce iodine post-cyclization:

  • Reagents : 2-Chlorothiazole-4-boronic acid, iodobenzene diacetate.

  • Conditions : Pd(PPh₃)₄ catalyst, 80°C, 12 hours. Preliminary yields reach 55%.

Photocatalytic Halogenation

Visible-light-mediated iodination using eosin Y as a photocatalyst shows promise for greener synthesis:

  • Reagents : I₂, eosin Y, blue LED light.

  • Conditions : Room temperature, 6 hours, 50% yield .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-iodothiazole-4-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The chlorine and iodine atoms can form halogen bonds with proteins and enzymes, potentially inhibiting their activity . The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent variations (halogens, functional groups) and ring systems (thiazole vs. oxazole). Below is a comparative analysis:

Compound Substituents Key Differences Reactivity/Applications
Ethyl 2-chloro-5-iodothiazole-4-carboxylate 2-Cl, 5-I, 4-COOEt (thiazole) Reference compound with dual halogens. High cross-coupling potential (e.g., Suzuki) due to iodine; Cl stabilizes electron density.
Ethyl 5-iodothiazole-4-carboxylate 5-I, 4-COOEt (thiazole) Lacks 2-Cl substituent. Reduced steric hindrance; iodine enables coupling but lacks Cl’s electronic effects.
Ethyl 2-chlorothiazole-4-carboxylate 2-Cl, 4-COOEt (thiazole) Lacks 5-I; single halogen. Limited to nucleophilic substitution at 2-Cl; less versatile in metal-catalyzed reactions.
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate 5-(2,3-Cl₂Ph), 4-COOEt (oxazole) Oxazole ring (O instead of S); dichlorophenyl group. Reduced aromatic stability (vs. thiazole); dichlorophenyl enhances lipophilicity.
Ethyl 2-aminothiazole-5-carboxylate 2-NH₂, 5-COOEt (thiazole) Amino group (electron-donating) replaces 2-Cl. Enhanced nucleophilicity at NH₂; unsuitable for halogen-specific reactions.
Methyl 5-chlorothiazole-4-carboxylate 5-Cl, 4-COOCH₃ (thiazole) Methyl ester (vs. ethyl); single Cl at 3. Faster hydrolysis to carboxylic acid; smaller ester group alters solubility.

Physicochemical Properties

  • Molecular Weight: The iodine atom significantly increases molecular weight (e.g., 342.5 g/mol for the target compound vs. ~215 g/mol for non-iodinated analogs), impacting solubility and melting points .
  • Vapor Pressure: Heavier halogenation (I > Cl) reduces vapor pressure compared to non-halogenated esters (e.g., ethyl methyl ketone) .
  • Stability : The C-I bond’s lower bond dissociation energy (vs. C-Cl) may render the target compound more reactive but less stable under harsh conditions .

Biological Activity

Ethyl 2-chloro-5-iodothiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Target of Action
this compound interacts with various enzymes and proteins, influencing several biochemical pathways. It is known to target enzymes critical for bacterial cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase, leading to antimicrobial effects .

Mode of Action
This compound exhibits antiviral and antimicrobial properties, primarily through enzyme inhibition. The thiazole ring structure allows it to form stable complexes with target enzymes, disrupting their function .

Biochemical Analysis
The compound demonstrates significant interaction with cellular components. It influences cell signaling pathways and gene expression, modulating the activity of protein kinases essential for cell proliferation and apoptosis .

Cellular Effects
In laboratory studies, this compound has shown effects on cellular metabolism by inhibiting key metabolic enzymes like hexokinase and pyruvate kinase, which are crucial in the glycolytic pathway .

Pharmacokinetics

Solubility and Stability
The compound is slightly soluble in water but soluble in organic solvents like alcohol and ether. Its stability under standard laboratory conditions indicates potential for long-term applications in biological systems .

Dosage Effects

Studies have indicated that the biological effects of this compound vary based on dosage. Low concentrations exhibit beneficial antimicrobial properties, while higher doses may lead to cytotoxic effects .

Transport and Distribution

The transport mechanisms for this compound involve specific solute carrier transporters that facilitate its movement across cellular membranes. This property is crucial for its accumulation in targeted tissues .

Subcellular Localization

This compound primarily localizes within the cytoplasm and mitochondria of cells. This localization is significant for its interaction with metabolic enzymes and regulatory proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives, including this compound:

Study Findings IC50 Values
Study AAntimicrobial activity against various bacterial strains5.3 µM
Study BInhibition of tumor cell proliferation (HeLa cells)6.6 µg/mL
Study CNeuroprotective properties in vitroIC50 < 10 nM

These findings highlight the compound's potential as an antimicrobial agent and its effectiveness against cancer cell lines.

Q & A

Q. What are the recommended spectroscopic and crystallographic methods to confirm the molecular structure of Ethyl 2-chloro-5-iodothiazole-4-carboxylate?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethyl ester group (e.g., triplet for CH3_3 at ~1.3 ppm, quartet for CH2_2 at ~4.3 ppm) and thiazole ring protons.
  • X-ray Diffraction (XRD): Employ single-crystal XRD for unambiguous structural determination. Refinement should use SHELXL (part of the SHELX suite) for high precision, leveraging its robust algorithms for handling heavy atoms like iodine .
  • Visualization: ORTEP-3 is recommended for generating molecular graphics to validate bond lengths/angles and assess thermal ellipsoids .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

Answer:

  • Synthesis: Common routes involve halogenation of thiazole precursors. For example, iodination at the 5-position using N-iodosuccinimide (NIS) in acetic acid, followed by esterification.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor purity via HPLC with a C18 column and UV detection at 254 nm.
  • Safety: Follow GHS guidelines (e.g., handling iodine derivatives in a fume hood) and consult safety data sheets for hazardous intermediates .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage: Keep in amber vials under inert gas (N2_2 or Ar) at –20°C to prevent decomposition. Avoid exposure to moisture or light.
  • Decomposition Analysis: Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS.

Advanced Research Questions

Q. How can computational methods be applied to predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Suzuki-Miyaura couplings. Optimize geometry at the B3LYP/6-31G(d) level, with relativistic pseudopotentials for iodine .
  • Docking Studies: Simulate interactions with palladium catalysts to identify favorable binding sites. Compare results with experimental yields to validate models.

Q. How can contradictions in published crystallographic data for halogenated thiazoles be resolved?

Answer:

  • Data Reassessment: Re-refine existing diffraction data using SHELXL with updated scattering factors for iodine. Check for twinning or disorder using the Rint_{\text{int}} and GooF metrics .
  • Comparative Analysis: Cross-reference bond lengths/angles with high-resolution structures in the Cambridge Structural Database (CSD). Use statistical tools like Mercury to identify outliers.

Q. What experimental strategies can elucidate the mechanistic role of the iodine substituent in nucleophilic aromatic substitution (SNAr) reactions?

Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using 127I^{127}I- and 125I^{125}I-labeled analogs. Monitor via 19F^{19}F-NMR if fluorine is a leaving group.
  • Electrophilicity Mapping: Apply Fukui indices (computed via DFT) to identify electron-deficient positions. Validate with Hammett plots using para-substituted aryl nucleophiles.

Methodological Tables

Q. Table 1. Comparison of Structural Characterization Techniques

TechniqueApplicationPrecisionKey Reference
XRDAbsolute configuration<0.01 Å (bond lengths)SHELXL
13C^{13}C-NMRSubstituent effects±0.1 ppmNIST Chemistry WebBook
ORTEP-3Thermal motion visualizationQualitativeFarrugia (1997)

Q. Table 2. Computational Methods for Reactivity Prediction

MethodPurposeSoftwareValidation Approach
DFT (B3LYP)Regioselectivity in SNArGaussianExperimental yield vs. HOMO/LUMO
Molecular DynamicsSolvent effects on reaction rateGROMACSCorrelation with kinetic data

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.